4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride
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Overview
Description
4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride is a synthetic organic compound that features a benzofuran ring, a piperazine ring, and a sulfonyl fluoride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride typically involves multiple steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, often involving piperazine and a suitable leaving group.
Introduction of the Sulfonyl Fluoride Group: The sulfonyl fluoride group is typically introduced through sulfonylation reactions using reagents such as sulfuryl fluoride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to modify the functional groups attached to the benzofuran or piperazine rings.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, leading to the formation of sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl fluoride group under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Modified benzofuran or piperazine derivatives.
Substitution: Sulfonamide derivatives.
Scientific Research Applications
4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a drug candidate due to its unique structural features.
Biological Studies: The compound is used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Pharmaceutical Research: It serves as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. The benzofuran and piperazine rings contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl fluoride group.
4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonic acid: Similar structure but with a sulfonic acid group.
Uniqueness
4-[(1-Benzofuran-5-yl)methyl]piperazine-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for the development of covalent inhibitors in medicinal chemistry.
Properties
IUPAC Name |
4-(1-benzofuran-5-ylmethyl)piperazine-1-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3S/c14-20(17,18)16-6-4-15(5-7-16)10-11-1-2-13-12(9-11)3-8-19-13/h1-3,8-9H,4-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCVKIXKBAXEPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OC=C3)S(=O)(=O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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